molecular formula C20H32 B1615741 BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE CAS No. 31393-98-3

BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE

Cat. No.: B1615741
CAS No.: 31393-98-3
M. Wt: 272.5 g/mol
InChI Key: CUZHJZGRKFEZIY-UHFFFAOYSA-N
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Description

Pinene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It exists in two isomeric forms: alpha-pinene and beta-pinene. These isomers are found in the essential oils of many plants, particularly coniferous trees like pines. Alpha-pinene is known for its distinctive pine-like scent, while beta-pinene has a woody-green aroma. Both isomers are widely used in various industries due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-pinene and beta-pinene can be synthesized through various methods, including the pyrolysis of other terpenes. For example, myrcene can be obtained by the pyrolysis of alpha-pinene or beta-pinene . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promising results in producing these compounds .

Industrial Production Methods

Commercially, alpha-pinene and beta-pinene are primarily obtained through the distillation of turpentine, which is derived from the resin of pine trees. Turpentine typically contains about 60% alpha-pinene and 30% beta-pinene . Another method involves the conversion of alpha-pinene to beta-pinene through specific chemical reactions .

Comparison with Similar Compounds

Alpha-pinene and beta-pinene are part of a larger family of terpenes, which includes compounds like limonene, camphene, and myrcene. While all these terpenes share a similar molecular structure, they differ in the arrangement of their atoms, leading to distinct physical and chemical properties . For example:

Alpha-pinene and beta-pinene are unique due to their specific biological activities and their widespread occurrence in nature, making them valuable in various applications .

Properties

CAS No.

31393-98-3

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/2C10H16/c2*1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3;8-9H,1,4-6H2,2-3H3

InChI Key

CUZHJZGRKFEZIY-UHFFFAOYSA-N

SMILES

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C

Canonical SMILES

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C

Key on ui other cas no.

31393-98-3

Pictograms

Irritant

Origin of Product

United States

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